molecular formula C₂₉H₃₅FN₂O₈S B139164 Vorapaxar sulfate CAS No. 705260-08-8

Vorapaxar sulfate

Número de catálogo B139164
Número CAS: 705260-08-8
Peso molecular: 590.7 g/mol
Clave InChI: NQRYCIGCIAWEIC-CKLVGUEFSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Vorapaxar sulfate is a platelet aggregation inhibitor used to reduce thrombotic cardiovascular events in patients with a history of myocardial infarction (MI) or peripheral arterial disease (PAD) . It is sometimes used together with aspirin or clopidogrel .


Synthesis Analysis

The synthesis of this compound involves several steps. The first patent of this compound was filed by Schering Corporation in 1998. It involves a glycol-protected compound 44, which is coupled with a D-A ring-closing reaction, and is reduced from an acid to an aldehyde, and finally coupled again to obtain a target compound 50 .


Molecular Structure Analysis

The molecular structure of this compound is C29H35FN2O8S .


Chemical Reactions Analysis

Vorapaxar inhibits platelet aggregation through the reversible antagonism of protease-activated receptor 1 (PAR-1), also known as thrombin receptor . PARs are a family of G-protein coupled receptors highly expressed on platelets and activated by serine protease activity of thrombin to mediate thrombotic response .


Physical And Chemical Properties Analysis

The chemical formula of this compound is C29H35FN2O8S . The average mass is 590.660 Da .

Aplicaciones Científicas De Investigación

  • Vorapaxar in Secondary Prevention of Atherothrombotic Events : Vorapaxar has been studied for its efficacy in the secondary prevention of atherothrombotic events. A study by Morrow et al. (2012) found that vorapaxar reduced the risk of cardiovascular death or ischemic events in patients with stable atherosclerosis receiving standard therapy.

  • Thrombin-Receptor Antagonist Vorapaxar in Acute Coronary Syndromes : Vorapaxar's role in acute coronary syndromes was explored in a study by Tricoci et al. (2012). The addition of vorapaxar to standard therapy in patients with acute coronary syndromes did not significantly reduce the primary composite end point but increased the risk of major bleeding.

  • Coronary Stent Thrombosis with Vorapaxar : A study by Bonaca et al. (2014) indicated that vorapaxar reduced the rate of coronary stent thrombosis in stable patients with a history of coronary stenting when added to standard antiplatelet therapy.

  • Safety in Japanese Patients with Ischemic Stroke : The safety of vorapaxar in Japanese patients with a history of ischemic stroke was assessed by Shinohara et al. (2012). They found that vorapaxar, used in combination with aspirin, was safe and well tolerated.

  • Efficacy in Patients With Prior Ischemic Stroke : Morrow et al. (2013) conducted a study focusing on patients with prior ischemic stroke, finding that vorapaxar increased the risk of intracranial hemorrhage without an improvement in major vascular events, including ischemic stroke.

  • Vorapaxar as Approved for Clinical Use in the United States : Magnani et al. (2015) analyzed the efficacy and safety of vorapaxar in the intended use population, finding that it is effective for long-term secondary prevention of thrombotic cardiovascular events in certain patients.

  • Impact on Platelet Reactivity and Biomarker Expression : The impact of vorapaxar on platelet reactivity and biomarker expression was explored by Storey et al. (2014), revealing potent inhibition of PAR-1-mediated platelet aggregation.

  • Vorapaxar in Acute Coronary Syndrome Patients Undergoing Surgery : Whellan et al. (2014) investigated the effects of vorapaxar in patients undergoing coronary artery bypass grafting, finding a significant reduction in ischemic events without a significant increase in major bleeding.

Mecanismo De Acción

Target of Action

Vorapaxar sulfate is a selective inhibitor of the protease-activated receptor 1 (PAR-1) . PAR-1 is a thrombin receptor expressed on platelets . Thrombin is a serine protease that plays a crucial role in thrombosis and hemostasis .

Mode of Action

This compound inhibits platelet aggregation through the reversible antagonism of PAR-1 . By blocking the activation of PAR-1, vorapaxar prevents thrombin-related platelet aggregation . This mechanism works by a different pathway from other antiplatelet medications, such as aspirin and P2Y12 inhibitors .

Biochemical Pathways

The primary biochemical pathway affected by vorapaxar is the thrombin-mediated platelet aggregation pathway . Thrombin activates PAR-1 on platelets, leading to platelet aggregation . By inhibiting PAR-1, vorapaxar prevents this thrombin-related platelet aggregation .

Pharmacokinetics

Vorapaxar has a bioavailability of approximately 100% . It is metabolized primarily by the CYP3A4 and CYP2J2 enzymes . The elimination half-life of vorapaxar is between 5 and 13 days , and it is excreted via feces (58%) and urine (25%) .

Result of Action

The primary result of vorapaxar’s action is the reduction of thrombotic cardiovascular events in patients with a history of myocardial infarction (MI) or peripheral arterial disease (PAD) . By preventing thrombin-related platelet aggregation, vorapaxar reduces the risk of these events .

Action Environment

The efficacy and stability of vorapaxar can be influenced by various environmental factors. For instance, vorapaxar is eliminated primarily via metabolism by the CYP3A enzymes . Therefore, drugs that are inducers or inhibitors of CYP3A4 can potentially impact the elimination of vorapaxar . It is recommended to avoid strong CYP3A4 inhibitors and inducers while taking vorapaxar .

Safety and Hazards

Vorapaxar may cause serious side effects. It increases the risk of bleeding, which can be severe or life-threatening . It is contraindicated in patients with a history of stroke, trans-ischemic attack (TIA), intracranial hemorrhage (ICH), or active pathological bleeding such as peptic ulcer .

Direcciones Futuras

Vorapaxar provides clinicians with a novel mechanism of action to further reduce the burden of ischemic heart disease . Ongoing studies will help define the ideal patient populations for protease-activated receptor antagonism . The use of multivariate modeling may enable the identification of subgroups with maximal benefit and minimal harm from vorapaxar .

Propiedades

IUPAC Name

ethyl N-[(1R,3aR,4aR,6R,8aR,9S,9aS)-9-[(E)-2-[5-(3-fluorophenyl)pyridin-2-yl]ethenyl]-1-methyl-3-oxo-3a,4,4a,5,6,7,8,8a,9,9a-decahydro-1H-benzo[f][2]benzofuran-6-yl]carbamate;sulfuric acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H33FN2O4.H2O4S/c1-3-35-29(34)32-23-10-11-24-20(14-23)15-26-27(17(2)36-28(26)33)25(24)12-9-22-8-7-19(16-31-22)18-5-4-6-21(30)13-18;1-5(2,3)4/h4-9,12-13,16-17,20,23-27H,3,10-11,14-15H2,1-2H3,(H,32,34);(H2,1,2,3,4)/b12-9+;/t17-,20+,23-,24-,25+,26-,27+;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQRYCIGCIAWEIC-CKLVGUEFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NC1CCC2C(C1)CC3C(C2C=CC4=NC=C(C=C4)C5=CC(=CC=C5)F)C(OC3=O)C.OS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)N[C@@H]1CC[C@@H]2[C@@H](C1)C[C@@H]3[C@H]([C@H]2/C=C/C4=NC=C(C=C4)C5=CC(=CC=C5)F)[C@H](OC3=O)C.OS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H35FN2O8S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60990731
Record name Vorapaxar sulfate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60990731
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

590.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

705260-08-8
Record name Vorapaxar sulfate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=705260-08-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Vorapaxar sulfate [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0705260088
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Vorapaxar sulfate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60990731
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name vorapaxar sulfate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name VORAPAXAR SULFATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IN66038E6C
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Vorapaxar sulfate
Reactant of Route 2
Vorapaxar sulfate
Reactant of Route 3
Vorapaxar sulfate
Reactant of Route 4
Vorapaxar sulfate
Reactant of Route 5
Vorapaxar sulfate
Reactant of Route 6
Vorapaxar sulfate

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.